Urocanic acid
Overview
Description
Urocanic acid is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of histidine and has a role as a chromophore and a human metabolite .
Synthesis Analysis
Urocanic acid is formed from L-histidine through the action of histidine ammonialyase (also known as histidase or histidinase) by elimination of ammonium . In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .Molecular Structure Analysis
Urocanic acid is a chromophore found in the skin that has been identified as an important immunosuppressant and carcinogenesis mediator through its photoisomerization from trans to cis form induced by ultraviolet radiation .Chemical Reactions Analysis
Urocanic acid isomerizes from its trans form to its cis form when exposed to ultraviolet radiation . This isomerization is crucial to understanding the deleterious effects mediated by this biomarker .Physical And Chemical Properties Analysis
Urocanic acid has a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol . It is an alpha, beta-unsaturated monocarboxylic acid and a member of imidazoles .Scientific Research Applications
Photoprotective and Photoimmunosuppressive Properties
Urocanic acid, found in the stratum corneum, has attracted research attention due to its dual roles. Initially considered a "natural sunscreen," it is now also recognized as a mediator of photoimmunosuppression, impacting photocarcinogenesis. This complex character raises questions about its beneficial and detrimental effects (Gibbs & Norval, 2011).
Analytical Methods for Studying Urocanic Acid
The photoisomerization of urocanic acid from trans to cis form, induced by ultraviolet radiation, has significant immunosuppressive and carcinogenic implications. Research on analytical methods to explore this isomerization is vital for understanding its effects. Methods like HPCE, confocal Raman spectroscopy, GC, HPLC, and MS are utilized, with HPLC-MS showing high sensitivity and accuracy for clinical investigations (Lima et al., 2020).
Photochemical Behavior
The photochemical reaction of urocanic acid, primarily its trans-cis isomerization, is linked to photoinduced suppression of the skin's immune system. The kinetics of this isomerization in various solvents indicate a polar intermediate, suggesting environmental influences on this process (Wallis et al., 2004).
Insights into Photochemical Mechanisms
Urocanic acid's role as a UV filter and its link to skin cancer and photoimmunosuppression have prompted ab initio investigations. These studies explore the photochemical processes for radiationless excited-state deactivation, providing insights into its complex photochemistry and potential pathways for future research (Tuna et al., 2014).
Advances in Photochemistry and Photobiology
Urocanic acid continues to be a subject of intense research due to its intriguing photochemistry and role in immunosuppression, skin cancer development, and skin barrier function. This review summarizes photochemical, photobiological, and photoimmunological findings regarding urocanic acid (Gibbs et al., 2008).
Protective Effect Against Ultraviolet Radiation
A study on urocanic acid chitin nanofibers revealed their protective effect against UVB radiation. This research indicates the potential of combining natural substances like urocanic acid with other materials for enhanced UV protection (Ito et al., 2015).
Monitoring Urocanic Acid in Skin
Research on non-invasive monitoring of urocanic acid isomers in the skin through confocal Raman spectroscopy has been instrumental in evaluating the protective capacity of sunscreens and understanding UV radiation's impact on skin (Egawa & Iwaki, 2008).
Role in Immune Suppression
Studies on urocanic acid's impact on immune responses in human skin demonstrate its potential in suppressing immunity, making it a subject of interest in dermatological research and potential therapeutic applications (Dahl et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041148 | |
Record name | trans-Urocanic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
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Solubility |
1.5 mg/mL at 17 °C | |
Record name | trans-urocanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01971 | |
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Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
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Product Name |
Urocanic acid | |
CAS RN |
3465-72-3, 7699-35-6, 104-98-3 | |
Record name | trans-Urocanic acid | |
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Record name | Urocanic acid | |
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Record name | trans-urocanic acid | |
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Record name | cis-Urocanic acid | |
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Record name | urocanic acid | |
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Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |
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Record name | trans-Urocanic acid | |
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Record name | 3-imidazol-4-ylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | UROCANIC ACID | |
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Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C | |
Record name | trans-urocanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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